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Compound of Interest |

Compound Name: 4-Boc-3-cyclopropyl-morpholine
CAS No.: 1414958-23-8
Cat. No.: B1446454
. J

Executive Summary

4-Boc-3-cyclopropyl-morpholine (CAS: 1064778-65-9 for racemate; stereospecific variants
available) represents a high-value "privileged scaffold" for modern drug discovery. By
integrating the solubility-enhancing properties of the morpholine ring with the metabolic stability
and conformational rigidity of the cyclopropyl group, this building block offers a superior
alternative to traditional 3-methyl or 3-isopropyl morpholines.

This guide details the technical specifications, handling protocols, and synthetic applications of
this molecule, specifically designed for medicinal chemists targeting kinases (e.g., PI3K,
MTOR), GPCRs, and CNS targets.

Chemical Profile & Structural Logic[1]
The "Cyclopropyl Effect” in Medicinal Chemistry

Replacing a methyl or isopropyl group with a cyclopropyl moiety is a validated strategy in lead
optimization.

o Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the

-carbon (a common "soft spot” in alkyl-substituted morpholines) due to the high bond
dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol vs ~98 kcal/mol for secondary
alkyls).
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o Conformational Locking: The steric bulk and rigid geometry of the cyclopropyl group at C3
restrict the conformational flexibility of the morpholine ring, potentially reducing the entropic
penalty upon binding to a protein active site.

 Lipophilicity: It increases lipophilicity (

) moderately compared to a methyl group, aiding blood-brain barrier (BBB) penetration
without the excessive hydrophobicity of a tert-butyl group.

Technical Specifications

Property Specification

Chemical Name tert-butyl 3-cyclopropylmorpholine-4-carboxylate
Molecular Formula C12H21NOs

Molecular Weight 227.30 g/mol

Chirality Avalilable as (S)-enantiomer, (R)-enantiomer, or

Racemate

) Viscous oil or low-melting solid (depending on
Physical State o
purity/isomer)

Soluble in DCM, THF, MeOH, EtOAc; Insoluble

Solubility . t
in water

pKa (Conj.[1][2][3] Acid) ~8.5 (post-deprotection)

Workflow Overview

The following diagram illustrates the strategic integration of 4-Boc-3-cyclopropyl-morpholine
into a drug discovery campaign.

Lead Compound Bioisostere Strategy: 4-Boc-3-cyclopropyl-morpholine Step 1: Boc Deprotection Step 2: Scaffolding Optimized Lead
(Poor Metabolic Stability) Replace 3-Alkyl with 3-Cyclopropyl (Chiral Building Block) (TFA or HCI) (SnAr or Buchwald) (High Potency, Low Clearance)

Click to download full resolution via product page

Figure 1: Strategic workflow for lead optimization using 3-cyclopropyl-morpholine.
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Detailed Experimental Protocols
Protocol A: Controlled Boc-Deprotection

Objective: Removal of the Boc group to liberate the free secondary amine without affecting the
stereocenter or opening the cyclopropyl ring.

Safety Note: The free amine, 3-cyclopropylmorpholine, is volatile. Do not evaporate to dryness
under high vacuum for extended periods.

Reagents:

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

e Saturated NaHCOs solution
Procedure:

e Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of 4-Boc-3-cyclopropyl-morpholine in DCM (5
mL/mmol). Cool to 0 °C in an ice bath.

o Acid Addition: Add TFA (10 equiv) dropwise over 10 minutes. The cyclopropyl ring is stable to
TFA under these conditions.

o Alternative: 4M HCI in Dioxane can be used, but TFA is preferred to ensure solubility of the
intermediate salt.

¢ Reaction: Remove ice bath and stir at room temperature (RT) for 2—4 hours. Monitor by TLC
(stain with Ninhydrin) or LCMS (look for Mass = 127.1 [M+H]*).

e Workup (Free Basing):
o Concentrate the reaction mixture under reduced pressure to remove excess TFA/DCM.
o Redissolve the residue in DCM.

o Slowly add sat. NaHCOs (aq) at 0 °C until pH > 8.
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o Extract with DCM (3x). Dry combined organics over Na2SOa.

« |solation: Carefully concentrate the solvent (40 °C, >100 mbar). Do not apply high vacuum
(<10 mbar) for long periods, as the free amine may sublime/evaporate. Use immediately in
the next step.

Protocol B: SNAr Coupling (Kinase Inhibitor Synthesis)

Objective: Coupling the chiral amine to a heteroaryl halide (e.g., chloropyrimidine,
chloropyridine), a common step in kinase inhibitor synthesis. The steric bulk of the cyclopropyl
group requires optimized conditions compared to unsubstituted morpholine.

Reagents:

3-Cyclopropylmorpholine (freshly prepared)

Heteroaryl Chloride (e.g., 4-chloro-2-aminopyrimidine)

DIPEA (Diisopropylethylamine)

Solvent: n-Butanol or DMF

Procedure:

e Setup: In a pressure vial, combine Heteroaryl Chloride (1.0 equiv) and 3-
Cyclopropylmorpholine (1.2 equiv).

e Solvent/Base: Add n-Butanol (concentration 0.5 M) and DIPEA (2.5 equiv).

o Note: n-Butanol is preferred over DMF for difficult SNAr reactions involving sterically
hindered amines due to favorable transition state solvation.

o Heating: Seal the vial and heat to 100-120 °C for 12—-16 hours.

o Observation: Reaction rates will be slower than with morpholine. If conversion is <50%
after 6 hours, increase temperature to 140 °C.
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o Workup: Cool to RT. Concentrate solvent. Partition between EtOAc and water. Purify via
flash chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Coupling to unactivated aryl halides where SNAr fails.

Reagents:

Aryl Bromide/lodide

Pd(OACc)z (5 mol%)

Ligand: BINAP or XPhos (Preferred for hindered amines)

Base: Cs2C0s3 or NaOtBu

Solvent: Toluene or 1,4-Dioxane
Procedure:

o Degassing: Charge a reaction tube with Aryl Bromide (1.0 equiv), Pd(OAc)z (0.05 equiv),
XPhos (0.10 equiv), and Base (1.5 equiv). Purge with Argon for 5 minutes.

o Amine Addition: Add solution of 3-Cyclopropylmorpholine (1.2 equiv) in degassed Toluene.
» Reaction: Heat at 100 °C for 12 hours.

o Expert Tip: The cyclopropyl group creates steric hindrance near the nitrogen. XPhos or
RuPhos are specifically recommended ligands because they create a spacious pocket
around the Pd center, accommodating the bulkier amine. Standard PPhs or dppf may
result in low yields.

Troubleshooting & Best Practices
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Issue

Root Cause

Solution

Low Yield in Coupling

Steric hindrance from C3-

cyclopropyl group.

Switch to sterically demanding
ligands (XPhos, BrettPhos) or
increase temperature in SNAr
(use NMP/n-BuOH).

Racemization

Harsh basic conditions at high

temp over prolonged time.

Avoid strong bases (e.g., NaH)
at >120 °C. Use weak bases
(DIPEA, Cs2CO0:s).

Loss of Product

Volatility of free amine during

workup.

Isolate as HCI salt (ether/HCI
precipitation) if storage is
needed. Do not dry free amine

under high vacuum.

Strong Lewis Acids or extreme

Avoid AICIs or similar strong

Lewis acids. The cyclopropyl

Ring Opening ) ring is generally stable to
electrophiles.
standard TFA/HCI
deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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